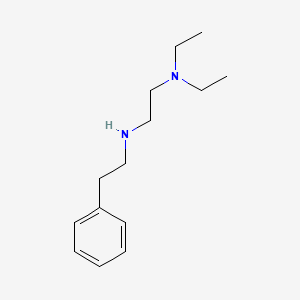

N1,N1-diethyl-N2-phenethyl-1,2-ethanediamine

Description

Contextualization within Substituted 1,2-Ethanediamines

Substituted 1,2-ethanediamines are a class of organic compounds that serve as crucial building blocks in a wide array of chemical syntheses. The parent compound, 1,2-ethanediamine, is a widely used ligand in coordination chemistry and a precursor for the synthesis of polymers, chelating agents, and pharmaceuticals. atamanchemicals.comatamanchemicals.com The versatility of the 1,2-ethanediamine scaffold allows for the introduction of various substituents at its nitrogen atoms, leading to a vast library of derivatives with tailored properties.

The synthesis of substituted 1,2-ethanediamines can be achieved through various methods, including the aminolysis of aziridines and copper-catalyzed hydroamination. nih.govorganic-chemistry.org These methods allow for the controlled introduction of different functional groups, influencing the steric and electronic properties of the final molecule. The specific substituents on the nitrogen atoms play a critical role in determining the compound's reactivity, coordination properties, and potential applications.

Academic Significance and Research Trajectories

The academic significance of N1,N1-diethyl-N2-phenethyl-1,2-ethanediamine can be inferred from the well-established importance of its constituent parts: the substituted 1,2-ethanediamine core and the phenethyl group. The phenethylamine (B48288) backbone is a core component of many naturally occurring and synthetic compounds with significant biological activity, including neurotransmitters and psychoactive substances. acs.orgwikipedia.org Phenethylamines are known to interact with various receptors in the central nervous system. nih.govspiritpharmacist.com

The combination of the substituted diamine structure with the phenethylamine motif in this compound suggests potential research trajectories in medicinal chemistry and materials science. Researchers may investigate its potential as a ligand for metal complexes, drawing on the known chelating properties of 1,2-ethanediamines. researchgate.net Furthermore, the presence of the phenethyl group opens avenues for exploring its potential interactions with biological targets. Future research could focus on the synthesis of derivatives of this compound and the evaluation of their chemical and biological properties.

Structure

3D Structure

Properties

IUPAC Name |

N',N'-diethyl-N-(2-phenylethyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2/c1-3-16(4-2)13-12-15-11-10-14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIFHYMUVDPLHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N1,n1 Diethyl N2 Phenethyl 1,2 Ethanediamine and Analogues

Established Synthetic Pathways

Several classical and contemporary synthetic routes are available for the construction of 1,2-ethanediamine scaffolds with distinct substituents on the nitrogen atoms. These pathways include amine alkylation, reductive amination, and multicomponent reactions.

Amine Alkylation Reactions for 1,2-Ethanediamine Functionalization

Amine alkylation is a fundamental method for the formation of C-N bonds. In the context of synthesizing N1,N1-diethyl-N2-phenethyl-1,2-ethanediamine, a stepwise alkylation of a suitable diamine precursor is a viable approach. This typically involves the reaction of an amine with an alkyl halide.

A plausible synthetic route would start with N,N-diethylethylenediamine. The primary amine group of this precursor can be selectively alkylated with a phenethyl halide, such as phenethyl bromide, to introduce the phenethyl group and yield the target compound. The selectivity of this reaction is crucial to avoid over-alkylation, which can lead to the formation of quaternary ammonium (B1175870) salts. Reaction conditions, including the choice of base, solvent, and temperature, play a significant role in controlling the outcome of the reaction. The use of a suitable base is necessary to neutralize the hydrohalic acid formed during the reaction.

| Precursor | Alkylating Agent | Base | Solvent | Product |

| N,N-Diethylethylenediamine | Phenethyl bromide | K₂CO₃ | Acetonitrile | This compound |

| Ethylenediamine (B42938) | Diethyl sulfate (B86663) (2 eq.) | NaHCO₃ | Ethanol (B145695) | N,N,N',N'-Tetraethylethylenediamine |

| Ethylenediamine | Benzyl (B1604629) chloride (1 eq.) | Et₃N | Dichloromethane | N-Benzylethylenediamine |

This table illustrates potential amine alkylation reactions for the functionalization of 1,2-ethanediamine and related precursors. The specific conditions for the synthesis of this compound would require experimental optimization.

Reductive Amination Strategies in N-Substitution

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds and ammonia (B1221849) or primary or secondary amines. masterorganicchemistry.com This reaction proceeds via an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, reductive amination offers a controlled and efficient pathway.

A potential strategy involves the reaction of N,N-diethylethylenediamine with phenylacetaldehyde. The primary amine of the diamine precursor reacts with the aldehyde to form an imine, which is subsequently reduced to the desired secondary amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity and mild reaction conditions. masterorganicchemistry.com The choice of reducing agent can influence the reaction's efficiency and compatibility with other functional groups.

| Amine Precursor | Carbonyl Compound | Reducing Agent | Solvent | Product |

| N,N-Diethylethylenediamine | Phenylacetaldehyde | Sodium triacetoxyborohydride | 1,2-Dichloroethane | This compound |

| Ethylenediamine | Acetone (2 eq.) | Sodium cyanoborohydride | Methanol | N,N'-Diisopropylethylenediamine |

| Aniline | Benzaldehyde | Sodium borohydride | Ethanol | N-Benzylaniline |

This table presents examples of reductive amination reactions for the synthesis of substituted amines. The synthesis of the target compound would follow a similar protocol, subject to optimization.

Multicomponent Reaction Approaches to Diamine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient approach to complex molecules. The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that can be adapted for the synthesis of complex diamine structures. nih.govnih.gov

While a direct one-pot synthesis of this compound via a standard MCR might be challenging, modifications and sequential MCR strategies could be envisioned. For instance, an isocyanide-based MCR could be employed to construct a precursor that is subsequently converted to the target diamine. The strength of MCRs lies in their ability to rapidly generate molecular diversity from simple building blocks.

Precursor Chemistry and Reaction Optimization for this compound Synthesis

The successful synthesis of this compound heavily relies on the availability and purity of its precursors and the careful optimization of reaction conditions.

The primary precursors for the most direct synthetic routes are N,N-diethylethylenediamine and a phenethylating agent. N,N-diethylethylenediamine is a commercially available, unsymmetrical diamine with a primary and a tertiary amine group. The phenethyl group is typically introduced using phenethyl bromide or through the reductive amination of phenylacetaldehyde.

Optimization of the synthesis involves a systematic study of various reaction parameters to maximize the yield and purity of the final product while minimizing side reactions. Key parameters to consider include:

Stoichiometry of Reactants: The molar ratio of the amine precursor to the alkylating or carbonyl compound can influence the extent of the reaction and the formation of byproducts.

Choice of Reducing Agent (for reductive amination): The reactivity and selectivity of the reducing agent are critical for the efficient conversion of the imine intermediate.

Solvent: The polarity and boiling point of the solvent can impact the solubility of reactants and the reaction temperature.

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete reaction and to minimize degradation of reactants or products.

| Parameter | Variation for Alkylation | Variation for Reductive Amination | Effect on Synthesis |

| Base | K₂CO₃, Et₃N, DBU | Not applicable | Controls reaction rate and minimizes side reactions. |

| Reducing Agent | Not applicable | NaBH₄, NaBH(OAc)₃, H₂/Pd-C | Determines selectivity and efficiency of imine reduction. |

| Solvent | Acetonitrile, DMF, THF | Methanol, 1,2-Dichloroethane, THF | Affects solubility, reaction rate, and work-up. |

| Temperature | Room temperature to reflux | 0 °C to room temperature | Influences reaction kinetics and product stability. |

This interactive data table outlines key parameters for the optimization of the synthesis of this compound via amine alkylation and reductive amination.

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of chiral analogues of this compound, where a stereocenter is introduced into the ethylenediamine backbone or the phenethyl group, requires stereoselective synthetic methods. Chiral diamines are of significant interest as ligands in asymmetric catalysis and as components of biologically active molecules. rsc.org

One common approach to introduce chirality is through the use of a chiral auxiliary . A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed.

For instance, a chiral oxazolidinone auxiliary could be attached to a suitable precursor to direct the stereoselective alkylation or reductive amination step. Alternatively, starting from a chiral pool material, such as a chiral amino acid, a multi-step synthesis can be designed to construct the chiral diamine scaffold.

Another powerful strategy is asymmetric catalysis , where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. rsc.org For example, the asymmetric reduction of an imine precursor using a chiral catalyst and a suitable reducing agent can lead to the formation of a chiral diamine.

| Stereoselective Method | Description | Example Application |

| Chiral Auxiliary | A temporary chiral group that directs the stereochemistry of a reaction. | Use of an Evans oxazolidinone auxiliary to control the stereoselective alkylation of an N-acylated ethylenediamine derivative. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. | Asymmetric hydrogenation of a C=N bond in an imine precursor using a chiral rhodium or iridium catalyst. |

| Starting from Chiral Pool | Utilizing readily available enantiopure natural products as starting materials. | Synthesis of a chiral diamine from a derivative of an amino acid like phenylalanine. |

This table summarizes common strategies for the stereoselective synthesis of chiral diamines, which could be applied to produce chiral analogues of this compound.

Advanced Spectroscopic and Structural Characterization of N1,n1 Diethyl N2 Phenethyl 1,2 Ethanediamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For N1,N1-diethyl-N2-phenethyl-1,2-ethanediamine, ¹H and ¹³C NMR would provide a detailed map of the proton and carbon environments, respectively.

¹H NMR Spectroscopic Analysis for Proton Environments

The ¹H NMR spectrum of this compound would reveal distinct signals for each unique proton environment. The chemical shift (δ) of each signal is influenced by the electron density around the proton, and the splitting pattern (multiplicity) is determined by the number of neighboring protons, following the n+1 rule.

Expected ¹H NMR Data: The structure contains several distinct proton groups:

Phenethyl group: The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region (δ 7.2-7.3 ppm). The two methylene (B1212753) groups (-CH₂-CH₂-Ph) would present as two distinct triplets around δ 2.7-2.9 ppm.

Ethylenediamine (B42938) backbone: The two methylene groups of the ethane-1,2-diamine core (-NH-CH₂-CH₂-N(Et)₂) would likely show complex multiplets in the δ 2.5-2.8 ppm range due to coupling with each other and adjacent protons.

Diethylamino group: The methylene protons (-N-CH₂-CH₃) would appear as a quartet around δ 2.5 ppm, coupled to the methyl protons. The terminal methyl protons (-CH₂-CH₃) would be the most shielded, appearing as a triplet further upfield, typically around δ 1.0 ppm.

Amine proton: The N-H proton of the secondary amine would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| -CH₂-CH₃ | ~1.0 | Triplet (t) |

| -N(CH₂-CH₃)₂ | ~2.5 | Quartet (q) |

| -NH-CH₂-CH₂-N- | ~2.6 | Multiplet (m) |

| -NH-CH₂-CH₂-N- | ~2.7 | Multiplet (m) |

| Ph-CH₂-CH₂-NH- | ~2.8 | Triplet (t) |

| Ph-CH₂-CH₂-NH- | ~2.9 | Triplet (t) |

| Aromatic C-H | ~7.2-7.3 | Multiplet (m) |

| -NH- | Variable | Broad Singlet (br s) |

¹³C NMR Spectroscopic Analysis for Carbon Framework

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal.

Expected ¹³C NMR Data:

Aromatic Carbons: The carbons of the phenyl ring would resonate in the δ 126-140 ppm region. The carbon attached to the ethyl chain (ipso-carbon) would have a distinct shift compared to the ortho, meta, and para carbons.

Aliphatic Carbons: The methylene carbons of the phenethyl and ethylenediamine groups would appear in the δ 35-60 ppm range. The carbons of the N,N-diethyl groups would also fall in this region, with the terminal methyl carbons being the most upfield (shielded), typically around δ 12-15 ppm.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CH₂-CH₃ | ~12 |

| Ph-CH₂-CH₂-NH- | ~36 |

| -N(CH₂-CH₃)₂ | ~47 |

| -NH-CH₂-CH₂-N- | ~49 |

| Ph-CH₂-CH₂-NH- | ~50 |

| -NH-CH₂-CH₂-N- | ~53 |

| Aromatic C-H (para) | ~126 |

| Aromatic C-H (ortho/meta) | ~128-129 |

| Aromatic C (ipso) | ~140 |

Multi-nuclear NMR Studies of Diamine Derivatives (e.g., ¹⁵N, ¹⁹⁵Pt for complexes)

While data for the specific compound is unavailable, multi-nuclear NMR is a powerful tool for studying its derivatives. If this compound were used as a ligand to form metal complexes (e.g., with platinum), ¹⁹⁵Pt NMR could be employed. The chemical shift of the platinum nucleus would provide significant insight into the coordination environment, including the nature of the ligand-metal bond and the geometry of the complex. Similarly, ¹⁵N NMR, though less common due to lower natural abundance and sensitivity, could directly probe the electronic environment of the two nitrogen atoms, distinguishing the secondary amine from the tertiary amine.

Variable-Temperature NMR for Conformational Dynamics

Variable-temperature (VT) NMR studies are instrumental in understanding the dynamic processes within a molecule, such as bond rotation and conformational changes. For a flexible molecule like this compound, VT-NMR could reveal the energy barriers associated with the rotation around its various single bonds. At low temperatures, the rotation might be slow enough on the NMR timescale to cause broadening or even splitting of signals from protons or carbons that are equivalent at room temperature. Conversely, at higher temperatures, rapid rotation would lead to sharper, averaged signals. This technique could quantify the energetic barriers to interconversion between different conformers.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Signatures

FT-IR and Raman spectroscopy probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, providing a molecular fingerprint.

Expected Vibrational Data:

N-H Stretch: A key feature in the FT-IR spectrum would be the N-H stretching vibration of the secondary amine, typically appearing as a moderate to weak band in the 3300-3500 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Aromatic C=C Bends: The characteristic absorptions for the benzene ring would include C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibrations for both the secondary and tertiary amines would be found in the fingerprint region, typically between 1020 and 1250 cm⁻¹.

N-H Bend: The N-H bending vibration would likely be observed around 1550-1650 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|

| N-H Stretch (secondary amine) | 3300 - 3500 | Weak-Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| N-H Bend | 1550 - 1650 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1020 - 1250 | Medium |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure by analyzing its fragmentation patterns. For this compound, this analysis would confirm its molecular formula (C₁₄H₂₄N₂) and molecular weight (approximately 220.35 g/mol ).

In a typical electron ionization (EI) mass spectrum, the molecule would be expected to undergo fragmentation at its weakest bonds. The fragmentation of this compound would likely involve cleavage of the C-C bond between the ethylenediamine backbone and the phenethyl group (a benzylic cleavage), which would be a favored fragmentation pathway due to the stability of the resulting benzyl (B1604629) cation or radical. Another expected fragmentation would be the alpha-cleavage adjacent to the nitrogen atoms, leading to the loss of ethyl groups from the diethylamino moiety.

However, no specific experimental mass spectral data, including a list of fragment ions and their relative abundances, could be located for this compound in the public domain.

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Molecular Ion (M⁺) | Data not available |

| Key Fragment Ions | Data not available |

| Base Peak | Data not available |

Note: This table is a template. No experimental data was found.

X-ray Diffraction Studies for Crystalline Structure Elucidation

The analysis would reveal the crystal system (e.g., monoclinic, orthorhombic), the space group, and the unit cell dimensions. It would also provide the exact coordinates of each atom in the crystal lattice, allowing for the precise measurement of all intramolecular distances and angles. This information is invaluable for understanding the molecule's steric and electronic properties.

A comprehensive search of crystallographic databases did not yield any published crystal structures for this compound. Therefore, no experimental data on its crystalline structure is available.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (Å) | Data not available |

| Bond Angles (°) | Data not available |

| Torsion Angles (°) | Data not available |

Note: This table is a template. No experimental data was found.

Coordination Chemistry and Ligand Design with N1,n1 Diethyl N2 Phenethyl 1,2 Ethanediamine

N1,N1-diethyl-N2-phenethyl-1,2-ethanediamine as a Bidentate Chelating Ligand

This compound is an asymmetrically substituted ethylenediamine (B42938) derivative. Like its simpler analogue, N,N-diethylethylenediamine (deen), it functions as a bidentate chelating ligand, coordinating to a metal center through its two nitrogen atoms. The presence of a primary amine (NH2) and a tertiary amine (N(C2H5)2) group allows for the formation of a stable five-membered chelate ring with a metal ion. The ethyl groups on one nitrogen and the phenethyl group on the other introduce significant steric hindrance around the metal center, which can influence the coordination geometry, the stability of the resulting complex, and the accessibility of axial coordination sites.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with N,N-diethylethylenediamine derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or water. The resulting complexes can be characterized by various spectroscopic techniques, including infrared (IR) and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction to determine their solid-state structures.

Zinc(II) Complexes: A notable example is the complex Diacetato(N,N-diethylethylenediamine)zinc(II), [Zn(CH₃COO)₂(C₆H₁₆N₂)]. nih.govnih.gov In this compound, the zinc(II) ion is coordinated by the two nitrogen atoms of the bidentate deen ligand and two oxygen atoms from two acetate (B1210297) anions, resulting in a distorted tetrahedral geometry. nih.govnih.gov The acetate ligands coordinate asymmetrically. nih.govnih.gov

Copper(II) Complexes: The coordination chemistry of copper(II) with deen is well-documented, with the formation of complexes such as bis(N,N-diethylethylenediamine)copper(II) dinitrate, [Cu(deen)₂][NO₃]₂. rsc.org The crystal structure of the red isomer of this complex reveals a centrosymmetric CuN₄ chromophore with a rhombic coplanar geometry. rsc.org The copper-nitrogen bond distances are distinct for the tertiary and primary nitrogens, being 2.081 Å and 2.011 Å, respectively. rsc.org The ethyl substituents on the ligand effectively block the axial positions of the copper ion. rsc.org

Palladium(II) and Platinum(II) Complexes: Complexes of palladium(II) and platinum(II) with N,N-diethylethylenediamine, such as [Pd(deen)Cl₂] and [Pt(deen)Cl₂], have been synthesized and characterized. nih.govresearchgate.net These complexes are of interest for their potential biological activity. nih.govresearchgate.net The palladium(II) atom in related ethylenediamine complexes typically exhibits a square planar coordination geometry. nih.gov For instance, in [Pd(en)(pyridine)Cl]NO₃, the Pd-N bond lengths are in the range of 2.017-2.042 Å, and the Pd-Cl bond length is 2.320 Å. nih.gov

Nickel(II) Complexes: Nickel(II) forms a variety of complexes with deen, such as trans-Bis(N,N-diethylethylenediamine)nickel(II) dibromide, [Ni(deen)₂]Br₂. nih.govresearchgate.net This complex features a square-planar NiN₄ coordination geometry. nih.govresearchgate.net A significant difference is observed in the Ni-N bond lengths, with the bond to the dialkylated nitrogen being appreciably longer (1.9666 Å) than the bond to the unsubstituted nitrogen (1.9202 Å). nih.govresearchgate.net This difference is attributed to steric effects. nih.govresearchgate.net In contrast, axially ligated octahedral nickel(II) complexes with deen, such as [Ni(deen)₂(NCS)₂], show longer Ni-N bonds due to the population of the metal-based d(x²-y²) orbital, which has Ni-N antibonding character. researchgate.net

Cadmium(II) Complexes: The coordination chemistry of cadmium(II) with substituted diamine ligands often results in complexes with distorted tetrahedral or octahedral geometries. For example, in cadmium iodide complexes with N,N'-diethylthiourea, the cadmium atom is coordinated to two iodide ions and two thione ligands in a distorted tetrahedral geometry. While specific structural data for cadmium complexes with this compound are not readily available, it is expected that it would form stable chelate complexes.

Tin(II) Complexes: The coordination chemistry of tin(II) is diverse, often featuring lone pair stereochemical activity. While there is a lack of specific studies on tin(II) complexes with this compound, tin(II) is known to form complexes with nitrogen- and oxygen-donating ligands. The coordination geometry can vary depending on the ligands and reaction conditions.

Lithium Complexes: Lithium ions are known to coordinate with nitrogen-donor ligands. The coordination is often influenced by the steric bulk of the substituents on the nitrogen atoms. While detailed studies on lithium complexes with this compound are not available, it is plausible that it could form complexes, potentially with varying degrees of solvation depending on the reaction medium.

Structural Diversity and Geometrical Analysis of Metal-Ligand Adducts

The steric bulk of the N-substituents in N,N-diethylethylenediamine and its derivatives plays a crucial role in determining the geometry of the resulting metal complexes.

In the case of [Zn(deen)(CH₃COO)₂], a distorted tetrahedral geometry is observed. nih.govnih.gov For [Cu(deen)₂]²⁺ and [Ni(deen)₂]²⁺, a square-planar arrangement of the four nitrogen atoms around the central metal ion is found. rsc.orgnih.govresearchgate.net The difference in bond lengths between the metal and the primary versus the tertiary nitrogen atoms is a recurring feature, highlighting the electronic and steric asymmetry of the ligand.

Below is a table summarizing selected bond lengths and angles for some representative metal complexes with N,N-diethylethylenediamine.

| Complex | Metal-N1 (Å) | Metal-N2 (Å) | N1-Metal-N2 Angle (°) | Geometry |

| [Cu(deen)₂][NO₃]₂ rsc.org | 2.011 | 2.081 | - | Square Planar |

| [Zn(deen)(CH₃COO)₂] nih.gov | - | - | 83.11 (dihedral angle between N/Zn/N and O/Zn/O planes) | Distorted Tetrahedral |

| [Ni(deen)₂]Br₂ nih.govresearchgate.net | 1.9202 | 1.9666 | - | Square Planar |

N1 refers to the primary amine nitrogen and N2 to the tertiary amine nitrogen.

Influence of this compound Architecture on Metal Ion Coordination Selectivity and Stability

The stability of metal complexes with N-alkyl-substituted ethylenediamines is influenced by the degree of substitution. Increasing the number and size of alkyl groups on the nitrogen atoms generally reduces the stability of the metal complexes relative to the protonated ligand. This is attributed to steric hindrance, which can weaken the metal-nitrogen bonds.

Theoretical and Computational Investigations of N1,n1 Diethyl N2 Phenethyl 1,2 Ethanediamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties, including optimized geometry, electronic energies, and vibrational frequencies. For a molecule like N1,N1-diethyl-N2-phenethyl-1,2-ethanediamine, DFT calculations would be instrumental in determining its most stable three-dimensional shape (conformation) by finding the minimum energy arrangement of its atoms. Furthermore, these calculations would provide insights into the distribution of electrons within the molecule, highlighting areas of high and low electron density, which are crucial for understanding its chemical behavior.

Quantum Chemical Studies of Reactivity and Interaction Mechanisms

Quantum chemical studies, which include methods like DFT, are essential for exploring the reactivity of a molecule and the mechanisms through which it interacts with other chemical species. These studies can calculate reactivity descriptors such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and chemical reactivity. For this compound, these studies could predict how it might behave in a chemical reaction, where it is most likely to be attacked by electrophiles or nucleophiles, and the energy changes involved in these interactions.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule such as this compound, with its rotatable ethyl and phenethyl groups, a multitude of conformations are possible. Computational methods can be used to perform a systematic search for these different conformations and calculate their relative energies. The results can be visualized as an energy landscape, a plot that shows the energy of the molecule as a function of its conformational coordinates. This landscape reveals the most stable (lowest energy) conformations and the energy barriers between them, providing a detailed picture of the molecule's flexibility and preferred shapes.

Molecular Docking and Binding Affinity Predictions for Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in drug discovery for predicting how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein. The process involves placing the ligand into the binding site of the protein in various orientations and conformations and then scoring these poses based on their predicted binding affinity. These predictions can help to understand the molecular basis of the interaction and to estimate the strength of the binding, which is crucial for assessing the potential biological activity of the compound.

Natural Bond Orbital (NBO) Analysis and Electron Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive description of the bonding and electronic structure of a molecule. It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. NBO analysis can quantify the extent of electron delocalization, which occurs when electrons are shared among more than two atoms. For this compound, this analysis could reveal important stabilizing interactions, such as hyperconjugation, and provide a detailed picture of the charge distribution and bonding within the molecule.

Applications in Catalysis and Materials Science

N1,N1-diethyl-N2-phenethyl-1,2-ethanediamine as an Organocatalyst or Precatalyst

There is no specific information available in the reviewed literature detailing the use of this compound as either a direct organocatalyst or as a precatalyst. While structurally related chiral diamines, such as 1,2-diphenylethanediamine, are well-established organocatalysts for various asymmetric reactions, dedicated studies on the catalytic activity of this compound in a metal-free context have not been found.

Metal-Mediated Catalytic Transformations

Investigations into the role of this compound as a ligand in metal-mediated catalysis did not yield specific examples for the requested transformations.

Ring-Opening Polymerization (ROP) of Cyclic Esters (e.g., Lactides)

No studies were identified that employ metal complexes of this compound for the ring-opening polymerization of lactides or other cyclic esters. The performance of this ligand in controlling polymerization rates, molecular weights, and polymer stereochemistry remains uncharacterized.

Asymmetric Catalysis: Enantioselective Reactions (e.g., Michael Additions, Hydrogenation)

The application of this compound in asymmetric catalysis, specifically in enantioselective Michael additions or hydrogenation reactions, is not documented in the available scientific literature. While analogous 1,2-diamine derivatives are cornerstones in asymmetric catalysis, the efficacy of this specific ligand in inducing enantioselectivity is not reported.

Electrochemical Catalysis and Organic Electrosynthesis

A search for the involvement of this compound in electrochemical catalysis or organic electrosynthesis yielded no relevant results. Its potential role in mediating electron transfer processes or as a ligand in electrocatalytic systems has not been explored in the reviewed literature.

Influence of this compound Ligand Steric and Electronic Properties on Catalytic Performance

Due to the lack of studies employing this compound in catalytic applications, there is no available data or discussion on how its specific steric and electronic properties would influence catalytic performance. The combination of a bulky phenethyl group on one nitrogen and two ethyl groups on the other presents a unique asymmetric steric profile, but its impact on catalyst activity, stability, and selectivity has not been experimentally determined.

Role in Advanced Materials Synthesis (e.g., Polymers, Electroactive Solids)

There is no information available regarding the use of this compound as a monomer, cross-linker, or template in the synthesis of advanced materials such as polymers or electroactive solids.

Non Clinical Biological Evaluation and Structure Activity Relationships Sar

In Vitro Pharmacological Characterization of N1,N1-diethyl-N2-phenethyl-1,2-ethanediamine Derivatives

Detailed in vitro pharmacological data for this compound is not extensively available in the public domain. However, research on structurally related compounds provides insights into its potential biological activities. The core structure, a substituted ethylenediamine (B42938), is a common scaffold in pharmacologically active molecules.

The pharmacological characterization of ethylenediamine-containing synthetic opioids has revealed that modifications to this backbone can significantly influence their activity at the human μ-opioid receptor (hMOR). For instance, studies on analogs of AH-7921 and U-47700, which feature an ethylenediamine core, have demonstrated a range of potencies for Gαi coupling and inhibition of cAMP accumulation. nih.gov

Interactive Table: Pharmacological Data of Structurally Related Ethylenediamine Derivatives

| Compound | Target | Assay | Result (EC50) | Reference |

| Udes01 | hMOR | cAMP Inhibition | 3.0 ± 0.3 nmol L−1 | nih.gov |

| U-47700 | hMOR | cAMP Inhibition | 8.8 ± 4.9 nmol L−1 | nih.gov |

| AH-7921 | hMOR | cAMP Inhibition | 26.49 ± 11.2 nmol L−1 | nih.gov |

| Morphine | hMOR | cAMP Inhibition | > A01 | nih.gov |

Note: The data presented is for structurally related compounds, not this compound itself, due to a lack of available specific data.

Interactions with Molecular Targets (e.g., Receptor Binding, Enzyme Inhibition)

The N-phenethyl moiety is a well-established pharmacophore that often confers high affinity for opioid receptors, particularly the μ-opioid receptor (MOR). Structure-activity relationship (SAR) studies of various morphinan (B1239233) derivatives have consistently shown that the substitution of an N-methyl group with an N-phenethyl group can lead to a significant increase in MOR binding affinity and agonist potency. researchgate.netnih.gov For instance, N-phenethylnormorphine exhibits a 14-fold higher binding affinity for the MOR than morphine. nih.gov This enhanced affinity is attributed to additional interactions of the N-phenethyl group within a lipophilic subpocket of the receptor. nih.gov

While direct binding data for this compound is not available, the presence of the N-phenethyl group strongly suggests a potential for interaction with opioid receptors. The diethylaminoethyl portion of the molecule would further influence this interaction, potentially modulating affinity and efficacy.

The potential for this compound and its derivatives to interact with various enzyme systems exists, though specific inhibitory data is limited. For instance, some N,N-diethyl-p-phenylenediamine derivatives have been investigated for their effects in biological systems, showing positive results in bacterial mutagenicity assays. nih.gov Furthermore, studies on other N-phenylacetamide derivatives have identified potent inhibitors of enzymes like carbonic anhydrase. nih.gov The structural features of this compound could theoretically allow for interactions with enzymes such as monoamine oxidase (MAO) or various cholinesterases, given that many inhibitors of these enzymes share structural similarities. nih.gov However, without direct experimental data, these remain speculative interactions.

Mechanistic Insights into Biological Activity

The biological activity of this compound derivatives is likely mediated by their interaction with G protein-coupled receptors (GPCRs), such as opioid and adrenergic receptors. Agonist binding to these receptors typically initiates a signaling cascade involving G proteins, leading to the modulation of downstream effectors like adenylyl cyclase and subsequent changes in intracellular cyclic AMP (cAMP) levels. nih.gov

For example, at the μ-opioid receptor, agonist binding leads to the inhibition of adenylyl cyclase, reducing cAMP levels and producing analgesic and other opioid-like effects. The efficacy of this signaling can be influenced by the specific chemical structure of the ligand, with some compounds acting as full agonists and others as partial agonists or antagonists. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Function

SAR studies on related compounds provide valuable insights into the likely biological functions of this compound derivatives. A key determinant of activity appears to be the nature of the substituent on the nitrogen atom of the ethylamine (B1201723) chain.

As previously mentioned, the N-phenethyl group is strongly correlated with high affinity and agonist activity at the μ-opioid receptor. researchgate.netnih.gov The length and branching of the N-alkyl substituents also play a crucial role. For example, in a series of ethylenediamine synthetic opioids, the specific substituents on the benzoyl moiety and the stereochemistry of the diaminocyclohexane ring were found to be critical for potency at the hMOR. nih.gov Specifically, 3,4-dichlorobenzoyl substituents were found to be among the most potent. nih.gov The diethyl substitution on the other nitrogen of the ethylenediamine core in this compound would also be expected to significantly influence its pharmacological profile, affecting factors such as receptor affinity, selectivity, and functional efficacy.

Impact of the Phenethyl Moiety on Molecular Recognition

The phenethyl group, a key structural feature of this compound, is known to play a significant role in the interaction of various ligands with their biological targets. In many classes of neurologically active compounds, the incorporation of a phenethyl moiety can significantly influence receptor affinity and efficacy.

For instance, in the context of opioid receptor ligands, the substitution of a small N-alkyl group with an N-phenethyl group has been shown to dramatically increase antinociceptive potency. This enhancement is often attributed to the ability of the phenethyl group to engage in additional favorable interactions, such as hydrophobic or van der Waals forces, within a complementary pocket of the receptor binding site. researchgate.net Studies on fentanyl derivatives have also highlighted the importance of the N-phenethyl substituent for high affinity at the µ-opioid receptor. nih.gov

Conversely, subtle modifications to the phenethyl group can lead to significant changes in activity. For example, shortening the N-phenethyl chain to a benzyl (B1604629) group in fentanyl analogs has been shown to improve affinity for the σ₁ receptor by over 15-fold, suggesting that the precise length and orientation of the aromatic substituent are critical for optimal interaction with this particular target. nih.gov

The following table summarizes the general effects of the phenethyl moiety on receptor interactions based on studies of related compound classes.

| Compound Class | Receptor Target(s) | General Impact of Phenethyl Moiety |

| Opioids (e.g., morphine analogs) | µ-Opioid Receptor | Increased agonist potency |

| Fentanyl Analogs | µ-Opioid Receptor, σ₁ Receptor | High affinity at µ-opioid receptor; length critical for σ₁ affinity |

| Phenethylamines | Adrenergic Receptors | Influences molecular electrostatic potential, critical for binding |

Influence of N,N-Diethyl Substituents on Binding and Activity

The N,N-diethyl group at the N1 position of the ethylenediamine scaffold is another critical determinant of the compound's potential biological activity. The size, lipophilicity, and hydrogen bonding capacity of substituents on the nitrogen atoms of ethylenediamine derivatives can profoundly affect their pharmacological profile.

In general, N-alkylation of amines can alter a compound's affinity for its target, its selectivity between different receptors, and its pharmacokinetic properties. For example, in a series of N-alkyl-1,2-diphenylethanolamines, the nature of the N-alkyl group was found to be a determinant of antiarrhythmic activity, with N-methyl and N-ethyl derivatives showing greater potency than N-isobutyl or N-butyl derivatives. asianpubs.org This highlights that even small changes in the alkyl chain length can impact biological activity.

The presence of two ethyl groups on the N1 nitrogen atom of this compound would be expected to increase the steric bulk and lipophilicity in that region of the molecule compared to unsubstituted or mono-substituted analogs. This can have several consequences for receptor binding:

Steric Hindrance: The diethyl group may sterically hinder or facilitate binding, depending on the topography of the receptor's binding pocket.

Hydrophobic Interactions: The ethyl groups can participate in hydrophobic interactions with nonpolar amino acid residues in the receptor, potentially increasing binding affinity.

Hydrogen Bonding: The tertiary amine at the N1 position is a hydrogen bond acceptor, but unlike a primary or secondary amine, it cannot act as a hydrogen bond donor. This can be a critical factor in interactions with receptors where hydrogen bond donation is important for binding.

Studies on N,N'-disubstituted ethylenediamine derivatives have shown that the nature of the substituents can confer significant biological activities, such as antileishmanial properties. nih.govresearchgate.net In these cases, the hydrophobic nature of the substituents was suggested to facilitate penetration of biological membranes. researchgate.net

The table below illustrates the potential influence of N,N-dialkyl substitution on the properties of ethylenediamine derivatives.

| Property | Influence of N,N-Diethyl Group |

| Steric Profile | Increased bulk around the N1 nitrogen |

| Lipophilicity | Increased |

| Hydrogen Bonding | Acts as a hydrogen bond acceptor only |

| Receptor Fit | Can either enhance or diminish affinity depending on binding site topology |

Stereochemical Considerations in Biological Interactions

Stereochemistry is a fundamental aspect of molecular pharmacology, as biological macromolecules such as receptors are chiral environments. Consequently, enantiomers of a chiral drug can exhibit significantly different affinities, efficacies, and metabolic profiles. nih.gov While this compound itself is not inherently chiral, the introduction of a substituent on the ethylenediamine backbone or the phenethyl group could create one or more stereocenters, leading to stereoisomers.

It is well-established that for many phenethylamine (B48288) derivatives, stereoselectivity is a major factor in their interaction with receptors and transporters. For example, the (R)-enantiomers of epinephrine (B1671497) and norepinephrine (B1679862) bind with much higher affinity to adrenergic receptors than their (S)-counterparts. nih.gov Similarly, studies on the transport of chiral phenylethylamine derivatives by human monoamine transporters have demonstrated clear stereoselectivity, although the preferred enantiomer can vary depending on the specific transporter. nih.gov

Docking simulations of certain phenethylamine derivatives with the human dopamine (B1211576) transporter (hDAT) have shown that different stereoisomers can adopt distinct binding poses, with one enantiomer often forming a more stable complex than the other. biomolther.orgresearchgate.net This difference in binding stability can translate to significant differences in inhibitory potency.

Should this compound be modified to contain a chiral center, it would be expected that the resulting enantiomers would display different biological activities. The general principles of stereoselectivity in phenethylamine derivatives are summarized in the table below.

| Biological Target | General Observation |

| Adrenergic Receptors | High preference for one enantiomer (typically R) |

| Monoamine Transporters | Stereoselective uptake, with preference varying by transporter |

| Dopamine Transporter | Different enantiomers exhibit different binding stabilities and potencies |

These stereochemical considerations are crucial in the design and evaluation of any biologically active compound, as the therapeutic activity often resides in a single enantiomer, while the other may be inactive or contribute to off-target effects.

Emerging Research Frontiers and Future Perspectives

Development of Green Chemistry Approaches for Synthesis

The chemical industry is increasingly focusing on sustainable and environmentally friendly synthesis methods, and the production of N-substituted ethylenediamines is no exception. While specific green chemistry routes for N1,N1-diethyl-N2-phenethyl-1,2-ethanediamine are not yet extensively documented, general principles for the synthesis of similar diamines can be applied.

One promising approach involves the use of hydrogenation catalysts in a high-pressure hydrogenation reactor. For instance, a method for preparing N1-(2-aminoethyl)-1,2-ethanediamine utilizes a hydrogenation catalyst and an assistant to react iminodiacetonitrile with hydrogen. This process is designed to have a long catalyst service life, high efficiency, and produce a high-purity product. Another green method that could be adapted is the gas-phase catalytic reaction of ethylenediamine (B42938) with diethyl carbonate to produce N-ethylethylenediamine. This continuous production method is noted for being simple, cost-effective, having a high yield, and avoiding corrosion and environmental pollution.

Future research in this area will likely focus on adapting these principles to the specific synthesis of this compound, potentially through the catalytic amination of appropriate precursors. The development of biocatalytic methods, using enzymes to carry out specific steps in the synthesis, also represents a key frontier in the green synthesis of complex diamines.

Integration with Advanced Analytical Techniques

The comprehensive characterization of this compound is crucial for its application in various fields. A combination of advanced analytical techniques is necessary to fully elucidate its structure, purity, and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a fundamental tool for the structural analysis of this compound. 1H NMR and 13C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the diethyl, phenethyl, and ethylenediamine moieties. For more complex structural assignments, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.

Mass Spectrometry (MS) is essential for determining the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. Techniques such as electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) could be employed to analyze the compound and any potential impurities.

Infrared (IR) Spectroscopy would be used to identify the functional groups present in the molecule, such as the N-H and C-N stretching vibrations of the amine groups and the characteristic absorptions of the aromatic ring.

The integration of these techniques provides a powerful toolkit for the unambiguous identification and quality control of this compound, which is critical for its use in sensitive applications like catalysis and materials science.

Exploration of Novel Catalytic Systems

Diamine ligands play a critical role in transition metal catalysis, and this compound is a promising candidate for the development of novel catalytic systems. The two nitrogen atoms of the ethylenediamine backbone can chelate to a metal center, forming a stable complex that can be used to catalyze a variety of chemical transformations.

The presence of both a bulky phenethyl group and two ethyl groups on the nitrogen atoms allows for fine-tuning of the steric and electronic properties of the resulting metal complex. This can influence the activity, selectivity, and stability of the catalyst.

One area of significant potential is in copper-catalyzed cross-coupling reactions. Diamine ligands have been shown to be effective in promoting these reactions, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The specific structure of this compound could offer unique advantages in terms of catalyst performance.

Furthermore, the chiral nature of many N-substituted diamines makes them valuable ligands for asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral molecule. merckmillipore.com While this compound itself is not chiral, its synthesis from chiral precursors could lead to the development of new chiral ligands for asymmetric synthesis.

Deeper Elucidation of Mechanistic Pathways in Biological and Catalytic Contexts

A thorough understanding of the mechanistic pathways through which this compound participates in chemical and biological processes is essential for optimizing its performance and designing new applications.

In a catalytic context, particularly in copper-catalyzed reactions, kinetic studies are crucial to unraveling the role of the diamine ligand. Research on similar systems has shown that diamine ligands can prevent the multiple ligation of other reactants to the metal center, thereby controlling the concentration of the active catalytic species. acs.orgnih.govacs.orgmit.edu The formation of a copper(I) amidate complex ligated by the diamine has been identified as a key intermediate in some amidation reactions. nih.govacs.orgmit.edu Computational studies, such as Density Functional Theory (DFT) calculations, can complement experimental work by providing insights into the structures and energies of intermediates and transition states in the catalytic cycle.

From a biological perspective, the phenethylamine (B48288) scaffold is a well-known pharmacophore present in many biologically active molecules. nih.gov Understanding how the N,N-diethyl and N-phenethyl substitutions on the ethylenediamine backbone influence interactions with biological targets, such as receptors and enzymes, is a key area for future investigation. This could involve in vitro binding assays and computational docking studies to predict and rationalize potential biological activities.

Design of Next-Generation Diamine-Based Scaffolds for Targeted Applications

The modular nature of this compound makes it an excellent starting point for the design of next-generation diamine-based scaffolds with tailored properties for specific applications. By systematically modifying the substituents on the nitrogen atoms and the ethylenediamine backbone, new molecules with enhanced performance can be developed.

In the field of medicinal chemistry, the phenethylamine moiety is a key structural feature in many drugs targeting the central nervous system. nih.gov By incorporating the this compound scaffold into larger molecules, it may be possible to develop new therapeutic agents with improved selectivity and efficacy. The design of chiral versions of this diamine is particularly promising for the development of enantioselective drugs. nih.govresearchgate.netsigmaaldrich.com

In materials science, diamines are used as building blocks for polymers and as ligands for the synthesis of metal-organic frameworks (MOFs). The specific steric and electronic properties of this compound could be exploited to create new materials with unique properties, such as high porosity, thermal stability, or catalytic activity.

Q & A

What are the optimized synthetic routes for N1,N1-diethyl-N2-phenethyl-1,2-ethanediamine, and how do reaction conditions influence yield?

Basic Research Question

Methodological Answer:

The synthesis of this compound likely follows multi-step nucleophilic substitution or condensation reactions. For analogous diamines (e.g., quinoline derivatives in ), key steps include:

- Alkylation : Reacting ethylenediamine with diethylating agents (e.g., diethyl sulfate) under basic conditions to introduce N1,N1-diethyl groups.

- Phenethylation : Introducing the phenethyl group via reductive amination or alkylation using phenethyl bromide.

Critical Conditions : - Temperature : Elevated temperatures (60–80°C) enhance reaction rates but require reflux setups to avoid decomposition .

- pH : Alkaline conditions (pH 10–12) favor nucleophilic attack by deprotonating amine groups .

- Catalysts : Palladium or platinum catalysts may improve phenethylation efficiency, as seen in benzylamine reductions ( ).

Yield Optimization : Monitor intermediates via thin-layer chromatography (TLC) and purify using column chromatography. Typical yields for similar diamines range from 50–70% .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic Research Question

Methodological Answer:

- NMR Spectroscopy :

- X-Ray Crystallography :

- Mass Spectrometry :

How does the stereochemistry of this compound impact its biological activity?

Advanced Research Question

Methodological Answer:

Stereochemistry critically influences receptor binding. For example:

- Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to resolve enantiomers .

- Activity Comparison : Test separated enantiomers in assays (e.g., enzyme inhibition). For quinoline-based diamines (), (R)-enantiomers often show 2–5× higher activity than (S)-forms due to steric complementarity with hydrophobic binding pockets.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions. Ethyl/phenethyl groups may occupy hydrophobic regions of targets like DNA repair enzymes .

How can researchers resolve contradictions in reported binding affinities of this compound for enzyme targets?

Advanced Research Question

Methodological Answer:

Discrepancies may arise from:

- Purity : Ensure >95% purity (via HPLC) to exclude inactive isomers or byproducts .

- Assay Conditions : Standardize buffer pH (e.g., Tris-HCl vs. phosphate) and ionic strength, as seen in DNA-binding studies ().

- Target Confirmation : Validate enzyme activity with positive controls (e.g., camptothecin for topoisomerase inhibition) .

- Data Normalization : Use SPR (surface plasmon resonance) to measure kinetic constants (ka/kd) directly, reducing variability from indirect assays .

What strategies are recommended for derivatizing this compound to enhance solubility or bioactivity?

Advanced Research Question

Methodological Answer:

- PEGylation : Introduce polyethylene glycol (PEG) chains at the secondary amine to improve aqueous solubility .

- Prodrug Design : Acetylate amine groups to enhance membrane permeability, with hydrolysis in vivo releasing the active compound .

- Metal Coordination : Chelate transition metals (e.g., Cu²⁺) to modulate redox activity, as demonstrated for ethylenediamine derivatives ().

How can computational methods predict the pharmacokinetic properties of this compound?

Advanced Research Question

Methodological Answer:

- ADMET Prediction : Use tools like SwissADME or ADMETlab 2.0 to estimate:

- MD Simulations : Run 100-ns molecular dynamics simulations (e.g., GROMACS) to assess stability in lipid bilayers or enzyme-binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.